(3,5-Dibenzoyloxy-4-fluorooxolan-2-yl)methyl benzoate
Description
(3,5-Dibenzoyloxy-4-fluorooxolan-2-yl)methyl benzoate (CAS: 729596-46-7; molecular formula: C₂₆H₂₁FO₇; molecular weight: 464.45 g/mol) is a fluorinated oxolane derivative with three benzoyloxy substituents. It is primarily utilized in scientific research, particularly in crystallography and pharmaceutical intermediate synthesis . Structurally, it features a central oxolane (tetrahydrofuran) ring substituted with two benzoyloxy groups at positions 3 and 5, a fluorine atom at position 4, and a methyl benzoate group at position 2. The compound is a crystalline powder with a melting point of 85°C and is handled under controlled laboratory conditions due to its specialized applications .
Properties
IUPAC Name |
(3,5-dibenzoyloxy-4-fluorooxolan-2-yl)methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAHVPNLVYCSAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dibenzoyloxy-4-fluorooxolan-2-yl)methyl benzoate typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol or by using a ring-closing metathesis reaction.
Introduction of Fluorine: The fluorine atom can be introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Benzoylation: The hydroxyl groups on the oxolane ring are then protected by benzoylation using benzoyl chloride in the presence of a base like pyridine.
Final Coupling: The benzoylated oxolane is then coupled with benzoic acid or its derivatives to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium azide, thiols, and organometallic reagents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Serves as a model compound to study various reaction mechanisms involving fluorinated oxolanes.
Biology:
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its unique structure.
Biological Activity: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Prodrug Design: Used in the design of prodrugs that can be activated in specific biological environments.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Chemical Manufacturing: Employed as a reagent or intermediate in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (3,5-Dibenzoyloxy-4-fluorooxolan-2-yl)methyl benzoate depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. The fluorine atom and benzoyloxy groups play crucial roles in binding to the enzyme and stabilizing the interaction. In biological systems, the compound may undergo metabolic transformations, releasing active metabolites that exert their effects on molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The compound shares structural similarities with several benzoate esters and fluorinated derivatives. Below is a comparative analysis of key analogues:
Table 1: Structural and Physical Properties
Key Observations :
- Fluorine Substitution: The target compound’s 4-fluoro group enhances electronegativity and metabolic stability compared to non-fluorinated analogues like CAS 16434-48-3, which has a hydroxyl and methyl group at position 4 .
Table 2: Pharmacokinetic and Bioavailability Insights
| Compound | GI Absorption | BBB Permeability | CYP Inhibition | Clearance | Substrate of OCT2 |
|---|---|---|---|---|---|
| Target Compound | Moderate* | Low* | Not reported | Insufficient* | Non-substrate |
| Methyl dihydroxybenzoate | High | High | CYP1A2 | Insufficient | Non-substrate |
| Heptadecyl benzoate | Low | None | CYP1A2, CYP2C19 | Moderate | Non-substrate |
Key Observations :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
